(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
Description
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic organic compound that features a furan ring, a cyano group, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-6-2-1-5-16(17)18-8-7-14(25-18)10-13(11-21)19(23)22-12-15-4-3-9-24-15/h1-10H,12H2,(H,22,23)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRMQZRYRAIMA-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a halogenation reaction.
Formation of the acrylamide moiety: This could be done through a condensation reaction involving a cyano group and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving furan derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The cyano group could be involved in hydrogen bonding or other interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide: can be compared with other furan derivatives or cyanoacrylamides.
Unique Features: The combination of a furan ring, a cyano group, and a chlorophenyl group might confer unique biological activities or chemical reactivity.
List of Similar Compounds
- Furan-2-carboxamide
- 2-cyano-N-(furan-2-ylmethyl)acrylamide
- 5-(2-chlorophenyl)furan-2-carboxamide
Biological Activity
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furan Ring : Contributes to its reactivity and biological activity.
- Chlorophenyl Group : Imparts unique electronic properties that may enhance biological interactions.
- Cyano Group : Known for its ability to participate in various chemical reactions.
Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H14ClN3O3 |
| Molecular Weight | 359.78 g/mol |
| CAS Number | 304896-20-6 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These values suggest that the compound has significant potential as an antibacterial agent, warranting further exploration in medicinal chemistry.
Anticancer Activity
The compound's anticancer properties have also been investigated. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 20 µM.
-
Study on Lung Cancer Cells :
- Objective : Assess the effect on A549 lung cancer cells.
- Findings : The compound induced apoptosis and significantly reduced cell proliferation at concentrations above 10 µM.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group and furan rings are critical for forming hydrogen bonds and engaging hydrophobic pockets in target proteins, potentially leading to enzyme inhibition or receptor modulation.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, prominently featuring the Knoevenagel condensation reaction. The following are common methods used in its preparation:
- Knoevenagel Condensation :
- Reactants: Aldehydes with cyanoacetamides.
- Conditions: Base (e.g., piperidine) in solvents like ethanol or methanol.
Industrial Production Methods
For large-scale production, methods such as continuous flow reactors can be employed to optimize yield and purity while minimizing by-products. Purification techniques like recrystallization or chromatography are essential for obtaining high-quality compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
